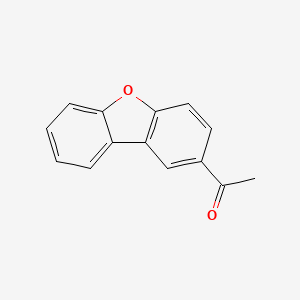

2-Acetyldibenzofuran

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-dibenzofuran-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c1-9(15)10-6-7-14-12(8-10)11-4-2-3-5-13(11)16-14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSVCHFRQANVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303608 | |

| Record name | 1-(dibenzo[b,d]furan-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13761-32-5 | |

| Record name | NSC159315 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(dibenzo[b,d]furan-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ACETYLDIBENZOFURAN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Acetyldibenzofuran via Friedel-Crafts Acylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-acetyldibenzofuran, a valuable intermediate in medicinal chemistry and materials science, through the electrophilic aromatic substitution mechanism of the Friedel-Crafts acylation. This document provides comprehensive experimental protocols, quantitative data, and visual representations of the reaction workflow and mechanism to support researchers in the successful synthesis and characterization of this target molecule.

Overview of the Synthesis

The Friedel-Crafts acylation of dibenzofuran is a classic and effective method for the introduction of an acetyl group onto the dibenzofuran core. The reaction typically involves the treatment of dibenzofuran with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. The most common Lewis acid employed for this transformation is aluminum chloride (AlCl₃), which activates the acylating agent to generate a highly electrophilic acylium ion. The subsequent electrophilic attack on the electron-rich dibenzofuran ring, followed by rearomatization, yields the desired this compound. The regioselectivity of the acylation is directed to the 2-position due to the electronic properties of the dibenzofuran ring system.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₀O₂ |

| Molecular Weight | 210.23 g/mol |

| Typical Reaction Yield | 70-85% (Estimated based on analogous Friedel-Crafts acylations on similar heterocyclic substrates) |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.48 (d, J = 1.6 Hz, 1H), 8.15 (d, J = 7.8 Hz, 1H), 8.01 (dd, J = 8.4, 1.6 Hz, 1H), 7.68 – 7.61 (m, 2H), 7.52 – 7.42 (m, 2H), 2.71 (s, 3H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 197.5, 156.8, 150.1, 130.3, 128.8, 127.5, 124.7, 123.4, 122.9, 121.5, 112.0, 111.8, 26.9. |

Experimental Protocol

This section provides a detailed methodology for the Friedel-Crafts acylation of dibenzofuran to synthesize this compound. This protocol is based on established procedures for similar acylation reactions.

Materials:

-

Dibenzofuran

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 to 1.5 equivalents) under an inert atmosphere.

-

Solvent Addition: Add anhydrous dichloromethane to the flask to create a suspension of the aluminum chloride.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Acetyl Chloride: Dissolve acetyl chloride (1.0 to 1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 15-20 minutes, maintaining the temperature at 0 °C. Stir the mixture for an additional 15-30 minutes to allow for the formation of the acylium ion complex.

-

Addition of Dibenzofuran: Dissolve dibenzofuran (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the dibenzofuran solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is deemed complete, cool the mixture back down to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of crushed ice, followed by 1 M hydrochloric acid.

-

Work-up:

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via Friedel-Crafts acylation.

Caption: General workflow for the synthesis of this compound.

Reaction Mechanism

The diagram below outlines the mechanism of the Friedel-Crafts acylation of dibenzofuran.

Caption: Mechanism of the Friedel-Crafts acylation of dibenzofuran.

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetylbenzofuran

Disclaimer: Initial searches for "2-Acetyldibenzofuran" did not yield sufficient data for a comprehensive technical guide. Due to the limited availability of information on this specific compound, this guide focuses on the closely related and more thoroughly studied molecule, 2-Acetylbenzofuran . This document is intended for researchers, scientists, and drug development professionals, providing a detailed overview of its physicochemical properties, experimental protocols, and relevant workflows.

Core Physicochemical Properties

2-Acetylbenzofuran is a solid, colorless to light yellow compound with a sweet, floral, and honey-like odor. It serves as a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical compounds, including benzofuran derivatives and fluorinated chalcones.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 2-Acetylbenzofuran.

| Property | Value | Units | Source(s) |

| Molecular Formula | C₁₀H₈O₂ | --INVALID-LINK-- | |

| Molecular Weight | 160.17 | g/mol | --INVALID-LINK-- |

| Melting Point | 70-72 | °C | --INVALID-LINK-- |

| Boiling Point | 110-113 (at 3 mmHg) | °C | --INVALID-LINK-- |

| Density | 1.07 | g/mL (at 25 °C) | --INVALID-LINK-- |

| Water Solubility | Insoluble | --INVALID-LINK-- | |

| LogP (Octanol-Water Partition Coefficient) | 1.94 (at 20°C) | --INVALID-LINK-- | |

| Vapor Pressure | 0.26 | Pa (at 25°C) | --INVALID-LINK-- |

| Flash Point | >110 | °C | --INVALID-LINK-- |

| Refractive Index | 1.5300 (estimate) | --INVALID-LINK-- |

Experimental Protocols

This section details the methodologies for the synthesis and analysis of 2-Acetylbenzofuran.

Synthesis of 2-Acetylbenzofuran

A common and effective method for the synthesis of 2-Acetylbenzofuran involves the reaction of salicylaldehyde with chloroacetone in the presence of a base.[1][2][3]

Materials:

-

Salicylaldehyde (0.1 mole)

-

Chloroacetone (0.1 mole)

-

Anhydrous potassium carbonate (30 g)

-

Dry acetone (150 mL)

-

Petroleum ether (for recrystallization)

Procedure:

-

A mixture of salicylaldehyde (0.1 mole), chloroacetone (0.1 mole), and anhydrous potassium carbonate (30 g) is placed in a round-bottom flask containing 150 mL of dry acetone.[1][3]

-

The mixture is gently refluxed for 13 hours.

-

After cooling to room temperature, the reaction mixture is filtered to remove the inorganic salts.

-

The filtrate is subjected to reduced pressure to remove the solvent, yielding the crude 2-Acetylbenzofuran as a dark yellow solid.

-

The crude product is then recrystallized from petroleum ether to afford the purified 2-Acetylbenzofuran.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a suitable technique for the analysis of 2-Acetylbenzofuran, particularly for its identification and quantification in complex mixtures. A typical protocol would involve:

-

Column: A nonpolar or medium-polarity capillary column, such as a DB-5MS.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Splitless injection at an elevated temperature (e.g., 250 °C).

-

Oven Program: A temperature gradient starting from a lower temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure good separation.

-

MS Detector: Electron ionization (EI) at 70 eV, with a scan range appropriate for the molecular weight of the compound (e.g., m/z 40-350).

High-Performance Liquid Chromatography (HPLC):

HPLC can also be employed for the analysis of 2-Acetylbenzofuran, especially for purity assessment and quantification. A reverse-phase method would be appropriate:

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.

-

Detector: A UV detector set at a wavelength where 2-Acetylbenzofuran exhibits strong absorbance.

-

Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.45 µm filter before injection.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow of 2-Acetylbenzofuran.

Caption: Synthesis Workflow of 2-Acetylbenzofuran.

References

2-Acetyldibenzofuran: A Technical Guide for Researchers

CAS Number: 13761-32-5

This technical guide provides an in-depth overview of 2-Acetyldibenzofuran, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs, such as 2-acylbenzofurans and other dibenzofuran derivatives, to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound belongs to the dibenzofuran class of heterocyclic compounds, characterized by a central furan ring fused to two benzene rings. The acetyl group at the 2-position significantly influences its electronic properties and reactivity.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13761-32-5 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₄H₁₀O₂ | Calculated |

| Molecular Weight | 210.23 g/mol | Calculated |

| SMILES | CC(=O)c1ccc2c(c1)oc3ccccc32 | Inferred |

Synthesis Protocols

Proposed Experimental Protocol: Friedel-Crafts Acylation of Dibenzofuran

-

Reaction Setup: To a solution of dibenzofuran (1 equivalent) in a dry, inert solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃, 1.1 to 2.5 equivalents), at 0 °C.

-

Addition of Acylating Agent: Slowly add acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) (1.1 equivalents) to the stirred suspension.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into ice-water. The resulting mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to yield this compound.

The following diagram illustrates the general workflow for the synthesis of 2-acyldibenzofurans.

References

Spectroscopic Profile of 2-Acetyldibenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Acetyldibenzofuran, a heterocyclic ketone of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables summarize the predicted and experimentally observed chemical shifts for the ¹H and ¹³C nuclei of this compound.

¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Acetyl-H | ~2.5 | s (singlet) |

| Aromatic-H | 7.0 - 8.5 | m (multiplet) |

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the acetyl group is characteristically found at a high chemical shift value.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 190 - 205 |

| Aromatic-C | 110 - 160 |

| Acetyl-CH₃ | 25 - 35 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl group of the ketone.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1680 - 1700 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-O-C (Ether) | 1000 - 1300 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The fragmentation pattern can also offer structural clues. Studies on 2-aroylbenzofuran derivatives suggest that a common fragmentation pathway involves the formation of an acylium ion.[1]

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Description |

| [M]⁺ | 210.06 | Molecular Ion |

| [M-CH₃]⁺ | 195.05 | Loss of a methyl radical |

| [M-COCH₃]⁺ | 167.05 | Loss of an acetyl radical |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not widely published. However, a general approach based on established synthetic methodologies for similar compounds can be outlined.

Synthesis

A potential synthetic route to this compound could involve the Friedel-Crafts acylation of dibenzofuran using acetyl chloride or acetic anhydride with a Lewis acid catalyst such as aluminum chloride. The reaction would likely be carried out in an inert solvent like dichloromethane or carbon disulfide. Purification of the product would typically be achieved through column chromatography on silica gel.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry: Mass spectra would be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for a compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

The Occurrence and Discovery of Dibenzofuran Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzofurans are a class of aromatic heterocyclic organic compounds characterized by a central furan ring fused to two benzene rings. First identified as a component of coal tar, the study of dibenzofurans has expanded significantly, revealing their widespread natural occurrence and diverse biological activities. This technical guide provides an in-depth exploration of the discovery and natural sources of dibenzofuran compounds, detailed experimental protocols for their isolation and analysis, and an examination of their roles in key signaling pathways.

Discovery and Natural Occurrence

The history of dibenzofuran discovery is rooted in the analysis of industrial byproducts. It was initially isolated from the high-boiling fraction of coal tar.[1] Subsequent research has unveiled a rich natural diversity of dibenzofuran-containing compounds across various biological taxa and geological materials.

Natural Sources

Dibenzofuran scaffolds are present in a variety of natural products, ranging from simple substituted dibenzofurans to complex polycyclic structures.

-

Lichens and Fungi: Lichens are a prolific source of dibenzofuran derivatives, with over 211 such compounds identified from various species.[2] Usnic acid, a well-known lichen metabolite, is a prominent example.[3] Ascomycetes fungi are also known to produce dibenzofurans.[2]

-

Higher Plants: Dibenzofuran-containing compounds are also found in higher plants, particularly in the families Rosaceae and Myrtaceae.[2] For instance, rhodomyrtoxin and its isomers have been isolated from the fruits of Rhodomyrtus macrocarpa.

-

Geological Sources: Dibenzofuran and its alkylated derivatives are common constituents of crude oil and coal tar. Their presence and distribution can serve as geochemical markers to indicate the origin and maturity of these fossil fuels.

Quantitative Data on Natural Occurrence

The concentration of dibenzofurans in natural sources can vary significantly depending on the source and environmental conditions.

| Source | Compound Class | Concentration Range | Reference |

| Crude Oil (Niger Delta) | C2-Dibenzofurans | Predominant | |

| Crude Oil (Niger Delta) | 4-Methyldibenzofuran | Most Abundant C1-Isomer | |

| Coal Tar | Dibenzofuran | ~1% |

Experimental Protocols

This section provides detailed methodologies for the isolation and analysis of dibenzofuran compounds from various natural sources.

Isolation of Usnic Acid from Lichens

This protocol is adapted from established methods for the extraction and purification of usnic acid from Usnea species.

Materials:

-

Chopped or crushed lichen (Usnea sp.)

-

Acetone

-

95% Ethanol

-

Tetrahydrofuran (THF), spectral grade

-

Erlenmeyer flask (500 mL)

-

Magnetic stir bar and stir plate

-

Gravity filtration setup

-

Vacuum filtration setup (Büchner funnel, filter flask)

-

Rotary evaporator

-

Recrystallization flasks

-

Polarimeter

-

Melting point apparatus

Procedure:

-

Extraction:

-

Accurately weigh approximately 12-13 g of chopped or crushed lichen and place it in a 500 mL Erlenmeyer flask.

-

Add 160 mL of acetone and a magnetic stir bar.

-

Stopper the flask and stir the mixture for 30 minutes, ensuring any lichen that comes out of the solution is re-immersed.

-

Gravity filter the mixture and collect the filtrate.

-

Reduce the volume of the filtrate to approximately 10-15 mL using a rotary evaporator.

-

Cool the concentrated extract in an ice bath to induce crystallization of crude usnic acid.

-

Isolate the crude crystals by vacuum filtration, washing with a small amount of ice-cold acetone.

-

-

Purification by Recrystallization:

-

Dissolve the crude usnic acid crystals in a minimal amount of hot acetone.

-

Add 95% ethanol (in a 1:10 ratio with acetone).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

-

Isolate the purified yellow crystals by vacuum filtration.

-

Wash the crystals with ice-cold acetone and allow them to air dry.

-

-

Characterization:

-

Weigh the purified usnic acid to determine the yield.

-

Measure the melting point of the purified product.

-

Prepare a 100 mg/25 mL solution of the purified usnic acid in THF.

-

Measure the optical rotation of the solution using a polarimeter to determine the specific rotation.

-

General Protocol for Isolation of Dibenzofurans from Fungi (Aspergillus sp.)

This generalized protocol is based on methods for the extraction of secondary metabolites from fungal cultures.

Materials:

-

Fungal culture (Aspergillus sp.)

-

Appropriate liquid growth medium (e.g., Potato Dextrose Broth)

-

Ethyl acetate

-

Methanol

-

Shaking incubator

-

Filtration apparatus (e.g., cheesecloth, vacuum filtration)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate solvent systems for chromatography (e.g., hexane/ethyl acetate gradients)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Cultivation:

-

Inoculate the desired Aspergillus strain into a suitable liquid medium.

-

Incubate the culture in a shaking incubator under appropriate conditions (temperature, time) to allow for the production of secondary metabolites.

-

-

Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture broth with an equal volume of ethyl acetate three times using a separatory funnel.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Extract the mycelial mass with methanol or ethyl acetate.

-

Filter the mycelial extract and combine it with the broth extract.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Purification by Column Chromatography:

-

Adsorb the crude extract onto a small amount of silica gel.

-

Prepare a silica gel column packed with an appropriate non-polar solvent (e.g., hexane).

-

Load the adsorbed crude extract onto the top of the column.

-

Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

-

Collect fractions and monitor the separation using TLC.

-

Combine fractions containing the desired dibenzofuran compounds (identified by TLC and subsequent analysis).

-

Further purify the combined fractions using additional chromatographic techniques (e.g., Sephadex LH-20, preparative HPLC) as needed to obtain pure compounds.

-

Quantitative Analysis of Dibenzofuran in Coal Tar by GC-MS

This protocol outlines a general procedure for the quantitative analysis of dibenzofuran in a complex matrix like coal tar using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Coal tar sample

-

Dichloromethane (DCM)

-

Internal standard (e.g., deuterated dibenzofuran)

-

Anhydrous sodium sulfate

-

Silica gel for cleanup

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., DB-5ms)

-

Autosampler vials

Procedure:

-

Sample Preparation and Extraction:

-

Accurately weigh a known amount of the homogenized coal tar sample into a vial.

-

Spike the sample with a known amount of the internal standard.

-

Extract the sample with a suitable volume of dichloromethane by vortexing or sonication.

-

Separate the organic layer.

-

Pass the extract through a small column containing anhydrous sodium sulfate and silica gel for cleanup and removal of polar interferences.

-

Concentrate the extract to a final known volume under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

GC Conditions (Example):

-

Injector: Split/splitless, 280 °C

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)

-

Carrier Gas: Helium

-

Oven Program: 80 °C (hold 3 min), then ramp at 10 °C/min to 300 °C (hold 5 min)

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Monitor characteristic ions for dibenzofuran and the internal standard.

-

-

-

Quantification:

-

Prepare a series of calibration standards containing known concentrations of dibenzofuran and a constant concentration of the internal standard.

-

Analyze the calibration standards and the prepared sample extracts by GC-MS.

-

Construct a calibration curve by plotting the ratio of the peak area of dibenzofuran to the peak area of the internal standard against the concentration of dibenzofuran.

-

Determine the concentration of dibenzofuran in the sample extract from the calibration curve.

-

Signaling Pathways and Molecular Interactions

Naturally occurring dibenzofuran compounds have been shown to modulate several key signaling pathways, highlighting their potential as therapeutic agents.

Aryl Hydrocarbon Receptor (AHR) Signaling

Dibenzofurans, particularly halogenated derivatives like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), are well-known ligands for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. Upon binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This leads to the transcriptional activation of a battery of genes, including those involved in xenobiotic metabolism (e.g., CYP1A1, CYP1A2, CYP1B1), as well as genes involved in cell cycle regulation and extracellular matrix remodeling.

Inhibition of Pim-1 and CLK1 Kinases

Certain dibenzofuran derivatives have been identified as inhibitors of protein kinases, which are critical regulators of cellular processes.

-

Pim-1 Kinase: Usnic acid has been shown to inhibit the Pim-1 signaling pathway. This inhibition appears to be indirect, affecting the expression of Pim-1 and downstream targets involved in cell survival and proliferation, rather than through direct binding to the kinase.

-

CLK1 Kinase: The fungal metabolite cercosporamide, a dibenzofuran derivative, and its synthetic analogs are inhibitors of Cdc2-like kinase 1 (CLK1). CLK1 is involved in the phosphorylation of serine/arginine-rich (SR) proteins, which are key regulators of pre-mRNA splicing. Inhibition of CLK1 disrupts the normal splicing process.

Inhibition of Melanogenesis

Several dibenzofuran compounds have been found to inhibit melanogenesis, the process of melanin production. This inhibition is often achieved through the downregulation of key enzymes and transcription factors in the melanogenesis pathway. The microphthalmia-associated transcription factor (MITF) is a master regulator of melanocyte development and function, and its expression is often targeted by melanogenesis inhibitors. Dibenzofurans can downregulate the expression of MITF and subsequently the expression of tyrosinase (TYR), the rate-limiting enzyme in melanin synthesis.

Conclusion

Dibenzofuran and its derivatives represent a structurally diverse and biologically significant class of natural products. From their initial discovery in coal tar to their identification in a wide array of living organisms, the journey of dibenzofuran research has revealed their potential as valuable scaffolds for drug development. The ability of these compounds to interact with key signaling pathways, such as the AHR pathway, and to inhibit critical enzymes like protein kinases, underscores their therapeutic promise. The detailed experimental protocols provided in this guide offer a foundation for the further exploration and exploitation of these fascinating molecules. Continued research into the natural sources, biological activities, and mechanisms of action of dibenzofuran compounds will undoubtedly pave the way for novel therapeutic interventions in a range of diseases.

References

The Synthesis of Acetylated Dibenzofurans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis of acetylated dibenzofurans, compounds of significant interest in medicinal chemistry and materials science. Dibenzofuran and its derivatives exhibit a range of biological activities, and the introduction of acetyl groups can modulate their pharmacological profiles and serve as a handle for further functionalization. This document details the key synthetic methodologies, with a focus on the widely employed Friedel-Crafts acylation, providing specific experimental protocols and quantitative data to aid in the practical application of these methods.

Introduction to Acetylated Dibenzofurans

Dibenzofuran is a heterocyclic aromatic compound consisting of two benzene rings fused to a central furan ring. The positions on the dibenzofuran ring are numbered as follows:

Figure 1: Numbering of the dibenzofuran core.

Acetylation, the introduction of an acetyl group (-COCH₃), is a fundamental transformation in organic synthesis. In the context of dibenzofurans, this modification can lead to the formation of various isomers, with the 2-, 3-, and 2,8-substituted products being of particular interest. The regioselectivity of the acetylation is highly dependent on the reaction conditions and the catalyst employed.

Friedel-Crafts Acylation: The Primary Synthetic Route

The most common method for the synthesis of acetylated dibenzofurans is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the treatment of dibenzofuran with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst.

General Reaction Scheme

Figure 2: Workflow for the Friedel-Crafts acylation of dibenzofuran.

The choice of solvent and catalyst plays a crucial role in determining the product distribution and yield. Nitrobenzene is a commonly used solvent for this reaction.

Synthesis of Mono- and Di-acetylated Dibenzofurans

The degree of acetylation can be controlled by adjusting the stoichiometry of the reactants and the reaction time.

Synthesis of 2-Acetyldibenzofuran and 3-Acetyldibenzofuran

When dibenzofuran is treated with one equivalent of acetic anhydride in the presence of aluminum chloride in nitrobenzene, a mixture of this compound and 3-acetyldibenzofuran is obtained. The 2-isomer is generally the major product.

Synthesis of 2,8-Diacetyldibenzofuran

Using an excess of acetic anhydride and a longer reaction time leads to the formation of 2,8-diacetyldibenzofuran.

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental procedures and quantitative data for the synthesis of key acetylated dibenzofurans, primarily based on the work of Gilman, Kirby, and Van Ess.

Table 1: Synthesis of Acetylated Dibenzofurans via Friedel-Crafts Acylation

| Product | Reactants (molar ratio) | Solvent | Catalyst | Reaction Time (h) | Reaction Temp. (°C) | Yield (%) | Melting Point (°C) |

| This compound | Dibenzofuran (1), Acetic anhydride (1) | Nitrobenzene | AlCl₃ | 1 | 25 | 65 | 137-138 |

| 3-Acetyldibenzofuran | Dibenzofuran (1), Acetic anhydride (1) | Nitrobenzene | AlCl₃ | 1 | 25 | 10 | 141-142 |

| 2,8-Diacetyldibenzofuran | Dibenzofuran (1), Acetic anhydride (2) | Nitrobenzene | AlCl₃ | 24 | 25 | 85 | 228-229 |

Detailed Experimental Protocols

Synthesis of this compound and 3-Acetyldibenzofuran:

-

To a stirred solution of 16.8 g (0.1 mole) of dibenzofuran in 100 mL of nitrobenzene, add 10.2 g (0.1 mole) of acetic anhydride.

-

Cool the mixture in an ice bath and slowly add 26.7 g (0.2 mole) of anhydrous aluminum chloride.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Decompose the reaction mixture by pouring it onto a mixture of ice and hydrochloric acid.

-

Separate the nitrobenzene layer and remove the nitrobenzene by steam distillation.

-

The solid residue is then subjected to fractional crystallization from ethanol to separate the 2- and 3-isomers.

Synthesis of 2,8-Diacetyldibenzofuran:

-

To a stirred solution of 16.8 g (0.1 mole) of dibenzofuran in 100 mL of nitrobenzene, add 20.4 g (0.2 mole) of acetic anhydride.

-

Cool the mixture in an ice bath and slowly add 53.4 g (0.4 mole) of anhydrous aluminum chloride.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 24 hours.

-

Work up the reaction mixture as described for the mono-acetylated products.

-

The crude product is recrystallized from a suitable solvent to yield pure 2,8-diacetyldibenzofuran.

Regioselectivity in the Acetylation of Dibenzofuran

The preferential formation of the 2- and 8-isomers in the Friedel-Crafts acylation of dibenzofuran can be explained by the electronic properties of the dibenzofuran nucleus. The positions para to the oxygen atom (positions 2 and 8) are electronically enriched and thus more susceptible to electrophilic attack.

Figure 3: Logical relationship of regioselectivity in dibenzofuran acylation.

The resonance structures of the carbocation intermediates formed during the electrophilic attack show greater stabilization when the attack occurs at the 2-position compared to the 3-position.

Conclusion

This guide has provided a detailed overview of the synthesis of acetylated dibenzofurans, with a focus on the practical aspects of the Friedel-Crafts acylation. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field. The understanding of the regioselectivity of this reaction is crucial for the targeted synthesis of specific isomers for applications in drug discovery and materials science. Further research may explore the use of milder and more selective catalysts to improve the efficiency and environmental footprint of these important transformations.

An In-depth Technical Guide to the Initial Biological Screening of 2-Acetyldibenzofuran and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research specifically detailing the biological screening of 2-Acetyldibenzofuran is limited. This guide has been constructed by examining the extensive research on structurally related compounds, namely dibenzofuran and 2-acetylbenzofuran derivatives, to propose a comprehensive initial screening strategy. The experimental protocols and potential activities described herein are based on established methodologies for these analogous compounds and serve as a technical framework for future research.

Introduction: The Dibenzofuran Scaffold

Dibenzofuran is a heterocyclic aromatic compound consisting of a central furan ring fused to two benzene rings. This scaffold is a core component of numerous natural products and synthetic molecules that exhibit a wide range of biological activities. Derivatives of the dibenzofuran and the related benzofuran core have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2] The addition of an acetyl group at the 2-position, creating this compound, provides a key reactive site for further chemical modification and a structural motif that has proven significant for biological activity in related scaffolds. This guide outlines a proposed workflow for the initial biological evaluation of this compound.

Potential Biological Activities Based on Structural Analogs

Based on studies of dibenzofuran and 2-acetylbenzofuran derivatives, an initial biological screening of this compound should prioritize the following areas:

-

Anticancer Activity: Dibenzofuran derivatives have been identified as potent inhibitors of Pim and CLK1 kinases, which are implicated in cell proliferation and survival in various cancers.[3] Furthermore, 2-acetylbenzofuran hybrids have shown remarkable inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase.[4]

-

Antimicrobial Activity: The benzofuran nucleus is a well-established pharmacophore in the design of antimicrobial agents.[1] Derivatives have demonstrated activity against a range of bacteria and fungi, including Bacillus subtilis, Pseudomonas syringae, Aspergillus niger, and various Candida species.

-

Enzyme Inhibition: Beyond cancer-related kinases, benzofuran derivatives have been successfully developed as inhibitors for other enzyme classes. These include α-glucosidase, relevant to diabetes treatment, as well as acetylcholinesterase (AChE) and β-secretase (BACE1), which are key targets in Alzheimer's disease research.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data from published studies on dibenzofuran and 2-acetylbenzofuran derivatives to provide a benchmark for potential efficacy.

Table 1: Anticancer and Kinase Inhibitory Activity of Analogous Compounds

| Compound Class | Target | Cell Line / Assay | IC₅₀ Value | Reference |

| 2-Acetylbenzofuran Hybrid | EGFR Kinase | Enzymatic Assay | 0.93 µM | |

| Dibenzofuran Derivative | Pim-1 Kinase | Enzymatic Assay | Submicromolar | |

| Dibenzofuran Derivative | CLK1 Kinase | Enzymatic Assay | Nanomolar | |

| Dibenzofuran Derivative | MV4-11 (AML) | Cell-based Assay | Low Micromolar |

Table 2: Enzyme Inhibitory Activity of Benzofuran Analogs

| Compound Class | Target Enzyme | IC₅₀ Value | Reference |

| 2-Acylbenzofuran Derivative | α-Glucosidase | 6.50 - 722.2 µM | |

| 2-Arylbenzofuran Derivative | Acetylcholinesterase (AChE) | 0.086 ± 0.01 µM | |

| 2-Arylbenzofuran Derivative | β-Secretase (BACE1) | 0.043 ± 0.01 µM |

Table 3: Antimicrobial Activity of Benzofuran Analogs

| Compound Class | Organism | Activity Type | Value | Reference |

| Cicerfuran (2-Arylbenzofuran) | Bacillus subtilis | MIC | 25 µg/mL | |

| Cicerfuran (2-Arylbenzofuran) | Aspergillus niger | MIC | 25 µg/mL | |

| Aza-benzofuran Derivative | Staphylococcus aureus | MIC | 12.5 µg/mL | |

| Oxa-benzofuran Derivative | Penicillium italicum | MIC | 12.5 µg/mL |

Proposed Experimental Protocols for Initial Screening

The following are detailed protocols for key assays relevant to the initial biological screening of this compound.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol determines the effect of a compound on the metabolic activity and proliferation of cancer cells.

-

Cell Culture: Human cancer cell lines (e.g., MV4-11 for leukemia, A549 for lung cancer, MCF-7 for breast cancer) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution. A series of dilutions are prepared in culture media. The media from the cell plates is replaced with media containing the test compound at various concentrations (e.g., 0.1 to 100 µM). A vehicle control (DMSO) is also included.

-

Incubation: Plates are incubated for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The media is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined using non-linear regression analysis.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol, based on the broth microdilution method, determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: Bacterial or fungal strains are grown on appropriate agar plates or in broth. A suspension is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: this compound is serially diluted in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations typically range from 0.25 to 256 µg/mL.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microbes in broth without compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Protocol: In Vitro Kinase Inhibition Assay (e.g., Pim-1 Kinase)

This protocol measures the ability of a compound to inhibit the activity of a specific kinase.

-

Reagents: Pim-1 kinase, a suitable peptide substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production).

-

Assay Setup: The assay is performed in a 96-well or 384-well plate.

-

Reaction Mixture: A reaction buffer containing the Pim-1 enzyme and its peptide substrate is prepared.

-

Inhibitor Addition: this compound is added to the wells at a range of concentrations. A no-inhibitor control (positive activity) and a no-enzyme control (background) are included.

-

Initiation of Reaction: The kinase reaction is initiated by adding ATP to each well. The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

-

Detection: The detection reagent is added to stop the kinase reaction and measure the amount of ADP produced, which is directly proportional to kinase activity. This is often a luminescent signal.

-

Data Analysis: The signal is read using a luminometer. The percentage of inhibition is calculated for each concentration of the test compound relative to the no-inhibitor control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Visualizations of Key Processes and Concepts

The following diagrams illustrate the proposed experimental workflow and relevant biological concepts.

Caption: Proposed workflow for the initial biological screening of a novel compound.

Caption: Inhibition of a pro-survival pathway by a dibenzofuran-based kinase inhibitor.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Acetyldibenzofuran and its Chemical Derivatives for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific isomer, 2-acetyldibenzofuran, is limited in publicly available scientific literature. This guide provides comprehensive information on the closely related and better-documented isomer, 8-acetyldibenzofuran, as a representative of acetyldibenzofuran derivatives. General synthetic methods and potential biological activities applicable to this compound are also discussed based on the chemistry of dibenzofuran and its derivatives.

Introduction

Dibenzofuran, a heterocyclic aromatic compound consisting of two benzene rings fused to a central furan ring, serves as a privileged scaffold in medicinal chemistry. Its rigid, planar structure provides an excellent framework for the development of pharmacologically active agents. The introduction of an acetyl group onto the dibenzofuran core creates a key intermediate, acetyldibenzofuran, which can be further modified to generate a diverse range of derivatives with potential therapeutic applications. This technical guide focuses on the synthesis, chemical properties, and known biological activities of acetyldibenzofuran and its derivatives, with a particular emphasis on their emerging role as kinase inhibitors in drug discovery.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of Dibenzofuran

| Property | Value |

| Molecular Formula | C₁₂H₈O |

| Molecular Weight | 168.19 g/mol |

| Melting Point | 82-85 °C |

| Boiling Point | 287 °C |

| Solubility | Insoluble in water, soluble in organic solvents |

| Appearance | White to off-white crystalline solid |

Table 2: Spectroscopic Data for Acetyldibenzofuran Derivatives (Illustrative)

| Derivative | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| 8-Acetyldibenzofuran | Data not explicitly detailed in reviewed literature | Data not explicitly detailed in reviewed literature | Characteristic C=O stretch expected around 1680 cm⁻¹ | Molecular ion peak expected at 210.23 (for C₁₄H₁₀O₂) |

| 2-(2-Piperidinoacetyl)dibenzofuran | Data available in specialized databases | Data available in specialized databases | Data available in specialized databases | Molecular ion peak expected at 293.38 (for C₁₉H₁₉NO₂) |

Synthesis of Acetyldibenzofuran and Derivatives

The primary method for introducing an acetyl group onto the dibenzofuran ring is through Friedel-Crafts acylation. The regioselectivity of this reaction is influenced by the reaction conditions and the presence of substituents on the dibenzofuran core.

General Experimental Protocol: Friedel-Crafts Acylation of Dibenzofuran

Objective: To synthesize acetyldibenzofuran isomers.

Materials:

-

Dibenzofuran

-

Acetyl chloride or acetic anhydride

-

Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve dibenzofuran in an anhydrous solvent.

-

Cool the solution in an ice bath.

-

Carefully add the Lewis acid catalyst portion-wise with stirring.

-

Add acetyl chloride or acetic anhydride dropwise from the dropping funnel to the cooled reaction mixture.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by slowly pouring the mixture into a beaker containing ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product, which may be a mixture of isomers, by column chromatography on silica gel or recrystallization to isolate the desired acetyldibenzofuran isomer.

Note on Regioselectivity: The Friedel-Crafts acylation of unsubstituted dibenzofuran is expected to yield a mixture of isomers, with the major products being the 2- and 3-acetyl derivatives due to the electronic properties of the dibenzofuran ring system. The 8-acetyl isomer has also been synthesized through a targeted approach.[1]

Synthesis of 2-(2-Piperidinoacetyl)dibenzofuran

The existence of 2-(2-Piperidinoacetyl)dibenzofuran in chemical databases suggests a synthetic route starting from this compound. A plausible approach would involve α-bromination of this compound followed by nucleophilic substitution with piperidine.

Known Chemical Derivatives and Biological Activities

While information on this compound is sparse, its isomer, 8-acetyldibenzofuran, and other dibenzofuran derivatives have been investigated for their potential as kinase inhibitors, particularly targeting Pim-1 and CLK1 kinases.[1]

8-Acetyldibenzofuran as a Kinase Inhibitor

8-Acetyldibenzofuran has been identified as a derivative of the natural product cercosporamide and exhibits inhibitory activity against Pim-1 kinase.[1] Pim kinases are a family of serine/threonine kinases that are overexpressed in various cancers and play a crucial role in cell survival and proliferation.

Table 3: Biological Activity of an 8-Acetyldibenzofuran Derivative

| Compound | Target Kinase | IC₅₀ (µM) |

| 8-Acetyldibenzofuran derivative (Compound 45 in source) | Pim-1 | 0.28 |

Data extracted from Molecules 2021, 26(21), 6572.[1]

Signaling Pathways

The inhibition of Pim-1 and CLK1 kinases by dibenzofuran derivatives represents a promising avenue for anticancer drug development. These kinases are involved in critical cellular signaling pathways that regulate cell cycle progression, apoptosis, and proliferation.

Caption: Inhibition of Pim-1 and CLK1 signaling pathways by acetyldibenzofuran derivatives.

Experimental and Logical Workflows

The development of novel kinase inhibitors based on the acetyldibenzofuran scaffold follows a structured workflow from synthesis to biological evaluation.

Caption: General workflow for the development of acetyldibenzofuran-based kinase inhibitors.

Conclusion and Future Directions

Acetyldibenzofuran and its derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the field of oncology. The dibenzofuran scaffold provides a robust platform for the design of potent and selective kinase inhibitors. While specific data for this compound remains to be fully elucidated, the available information on its isomers, such as 8-acetyldibenzofuran, highlights the therapeutic potential of this compound class.

Future research should focus on:

-

The development of regioselective synthetic methods to access specific isomers of acetyldibenzofuran, including this compound.

-

Comprehensive spectroscopic characterization of all acetyldibenzofuran isomers.

-

Expansion of the structure-activity relationship (SAR) studies to optimize the potency and selectivity of acetyldibenzofuran derivatives against a broader range of kinases.

-

In-depth investigation of the mechanisms of action and the specific signaling pathways modulated by these compounds in relevant disease models.

The continued exploration of acetyldibenzofuran chemistry will undoubtedly contribute to the development of novel and effective therapeutic agents for a variety of diseases.

References

Methodological & Application

Synthesis of 2-Acetyldibenzofuran: An Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-Acetyldibenzofuran, a valuable building block in medicinal chemistry and materials science. The described method is based on the Friedel-Crafts acylation of dibenzofuran.

Introduction

This compound is a ketone derivative of dibenzofuran. The dibenzofuran scaffold is found in various biologically active compounds and functional materials. The introduction of an acetyl group at the 2-position provides a versatile handle for further chemical modifications, making it a key intermediate in the synthesis of more complex molecules. The primary synthetic route to this compound is the Friedel-Crafts acylation of dibenzofuran using acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This electrophilic aromatic substitution reaction is a fundamental and widely used method for the formation of aryl ketones.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Data Presentation

| Parameter | Value |

| Product Name | This compound |

| Molecular Formula | C₁₄H₁₀O₂ |

| Molecular Weight | 210.23 g/mol |

| Appearance | Solid |

| Melting Point | 142-144 °C |

| ¹H NMR (CDCl₃, ppm) | δ 8.25 (d, 1H), 8.00 (d, 1H), 7.85 (dd, 1H), 7.60-7.70 (m, 2H), 7.45-7.55 (m, 2H), 2.70 (s, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 197.5, 156.8, 145.5, 129.0, 127.8, 127.2, 124.5, 123.0, 121.5, 112.0, 111.8, 26.8 |

| IR (KBr, cm⁻¹) | 3060 (Ar-H), 1675 (C=O), 1600, 1450 (C=C) |

| Expected Yield | 75-85% |

Experimental Protocol

Materials:

-

Dibenzofuran

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Melting point apparatus

-

NMR spectrometer

-

IR spectrometer

Procedure:

-

Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, add dibenzofuran (1.0 equivalent) and anhydrous dichloromethane. Stir the mixture until the dibenzofuran is completely dissolved.

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add anhydrous aluminum chloride (1.2 equivalents) to the stirred solution in portions. The addition may be exothermic.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dissolve acetyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it to the addition funnel. Add the acetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid. This will hydrolyze the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from ethanol to yield pure this compound as a solid.

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Anhydrous aluminum chloride is highly reactive with water and should be handled with care.

-

Acetyl chloride is corrosive and a lachrymator; handle it in a fume hood.

-

Dichloromethane is a volatile and potentially hazardous solvent.

Diagrams

Caption: Experimental workflow for the synthesis of this compound.

Caption: Mechanism of Friedel-Crafts acylation for this compound synthesis.

Application Notes and Protocols: 2-Acetyldibenzofuran as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-acetyldibenzofuran as a versatile precursor for the synthesis of various heterocyclic compounds with potential biological activities. Detailed experimental protocols and characterization data are provided to facilitate the replication and further development of these methodologies in a research setting.

Introduction

This compound is a ketone derivative of the dibenzofuran scaffold, a privileged structure in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial and cytotoxic effects.[1][2][3][4][5] The acetyl group at the 2-position serves as a reactive handle for a variety of chemical transformations, making it a valuable starting material for the construction of more complex molecules, particularly nitrogen- and oxygen-containing heterocycles. This document outlines key synthetic applications of this compound, focusing on its conversion to chalcones and subsequent cyclization to pyrimidines, pyrazoles, and isoxazoles.

I. Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for the formation of chalcones from the reaction of an aromatic ketone with an aromatic aldehyde in the presence of a base or acid catalyst. This compound can readily undergo this reaction to produce dibenzofuran-containing chalcones, which are important intermediates for the synthesis of various heterocyclic compounds.

General Reaction Scheme:

Figure 1: General workflow for the synthesis of dibenzofuran chalcones.

Experimental Protocol: Synthesis of (2E)-1-(Dibenzofuran-2-yl)-3-(aryl)prop-2-en-1-one

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., thiophene-2-carbaldehyde)

-

Ethanol

-

Potassium hydroxide (KOH)

-

Sodium bicarbonate (NaHCO3), 10% aqueous solution

-

Crushed ice

Procedure:

-

Dissolve this compound (1 mmol) and the desired aromatic aldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Add a solution of potassium hydroxide (5 mmol) in ethanol (5 mL) dropwise to the reaction mixture with constant stirring.

-

Continue stirring the reaction mixture at room temperature for 5-6 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and stir.

-

Neutralize the mixture with a 10% aqueous solution of sodium bicarbonate.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to afford the pure chalcone.

Quantitative Data:

| Product (Aryl group) | Yield (%) | Melting Point (°C) |

| Thiophen-2-yl | 83 | 168-170 |

Table 1: Yield and melting point of a representative dibenzofuran chalcone.

II. Synthesis of Pyrimidine Derivatives

Dibenzofuran-chalcones can be utilized as synthons for the synthesis of various heterocyclic systems, including pyrimidines. The reaction with urea, thiourea, or guanidine hydrochloride provides access to 2-hydroxypyrimidines, 2-thiopyrimidines, and 2-aminopyrimidines, respectively. These classes of compounds are known to possess a wide range of pharmacological activities.

General Reaction Scheme:

References

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. Synthesis of Dibenzofuran Derivatives Possessing Anti-bacterial Activities [journals.ekb.eg]

- 3. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria [mdpi.com]

- 4. Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Acetyldibenzofuran in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Acetyldibenzofuran and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds, belonging to the larger class of dibenzofurans, are being explored for their therapeutic potential in various diseases, most notably in cancer and neurodegenerative disorders. The dibenzofuran core, a tricyclic aromatic ether, provides a rigid and planar structure that can be strategically functionalized to interact with various biological targets. The 2-acetyl group, in particular, serves as a key handle for synthetic modifications, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This document provides a detailed overview of the applications of this compound derivatives, including their synthesis, biological evaluation, and mechanisms of action, supported by experimental protocols and quantitative data.

Anticancer Applications

Derivatives of the dibenzofuran scaffold have shown promising anticancer activity against a range of human cancer cell lines.[1] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Inhibition of Protein Kinases

Several dibenzofuran derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[2]

One area of investigation is the inhibition of Pim kinases and cdc2-like kinases 1 (CLK1). A derivative of 8-acetyldibenzofuran, compound 45 , demonstrated inhibitory activity against Pim-1 and CLK1.[3]

Another study highlighted a 2-acetyl-7-phenylaminobenzofuran hybrid, compound 27 , as a promising inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[4] This compound exhibited potent antiproliferative activity against the MDA-MB-468 breast cancer cell line and induced G2/M cell cycle arrest and apoptosis.[4]

Furthermore, a series of benzofuran-based hybrids were evaluated for their antiproliferative activity against several cancer cell lines, with the most active derivative, 26 , showing significant inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase.

Quantitative Data for Anticancer Activity

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| Compound 26 | EGFR Kinase | 0.93 | |

| Gefitinib (Reference) | EGFR Kinase | 0.9 | |

| Compound 27 | MDA-MB-468 | 0.16 | |

| HepG2 | >5.80 | ||

| MDA-MB-231 | 1.63 | ||

| A549 | 3.24 | ||

| 8-acetyldibenzofuran derivative 45 | Pim-1 | 0.28 | |

| CLK1 | 0.14 |

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes a general method for evaluating the antiproliferative activity of this compound derivatives against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HePG2, HCT-116, MCF-7, PC3, HeLa)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway Diagrams

Caption: EGFR signaling pathway inhibited by a 2-acetylbenzofuran derivative.

Caption: STAT3 signaling pathway inhibited by a 2-acetylbenzofuran derivative.

Applications in Neurodegenerative Diseases

Benzofuran and dibenzofuran derivatives have also been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease (AD). The therapeutic strategy often involves the inhibition of key enzymes implicated in the pathology of AD, such as cholinesterases (AChE and BuChE) and β-secretase (BACE1).

A series of 2-arylbenzofuran derivatives were synthesized and evaluated for their dual inhibitory activity against cholinesterases and BACE1. Compound 20 from this series showed potent inhibition of acetylcholinesterase (AChE), with an IC50 value comparable to the standard drug Donepezil. This compound also exhibited significant BACE1 inhibitory activity.

Quantitative Data for Anti-Alzheimer's Disease Activity

| Compound | Target | IC50 (µmol·L⁻¹) | Reference |

| Compound 20 | AChE | 0.086 ± 0.01 | |

| Donepezil (Reference) | AChE | 0.085 ± 0.01 | |

| Baicalein (Reference) | AChE | 0.404 ± 0.04 | |

| Compound 8 | BACE1 | <0.087 | |

| Compound 19 | BACE1 | <0.087 | |

| Compound 20 | BACE1 | 0.043 ± 0.01 | |

| Baicalein (Reference) | BACE1 | 0.087 ± 0.03 |

Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on Ellman's method for determining cholinesterase inhibitory activity.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds (dissolved in DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

In a 96-well plate, add 25 µL of ATCI (15 mM), 125 µL of DTNB (3 mM), and 50 µL of phosphate buffer (0.1 M, pH 8.0).

-

Add 25 µL of the test compound solution at various concentrations.

-

Initiate the reaction by adding 25 µL of AChE solution (0.2 U/mL).

-

Incubate the plate at 37°C for 15 minutes.

-

Measure the absorbance at 412 nm every 5 minutes for 20 minutes using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A general approach often involves the construction of the dibenzofuran core followed by functionalization, or the use of a pre-functionalized starting material.

General Synthetic Protocol

A common method for synthesizing the benzofuran ring, which can be a precursor to dibenzofurans, involves the reaction of a salicylaldehyde with a chloroacetone in the presence of a base.

Materials:

-

Substituted salicylaldehyde

-

Chloroacetone

-

Potassium carbonate (K2CO3)

-

Acetone or Dimethylformamide (DMF)

-

Reflux apparatus

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel for chromatography)

Procedure:

-

To a solution of salicylaldehyde in acetone, add potassium carbonate and chloroacetone.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling, filter the reaction mixture and evaporate the solvent under reduced pressure.

-

The residue is then subjected to an appropriate workup, which may include extraction with an organic solvent and washing with water and brine.

-

The crude product is purified by column chromatography on silica gel to afford the 2-acetylbenzofuran derivative.

Further elaboration of the 2-acetylbenzofuran can lead to the formation of the dibenzofuran scaffold through various cyclization strategies.

Experimental Workflow Diagram

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing 2-Acetyldibenzofuran Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Acetyldibenzofuran belongs to the dibenzofuran class of oxygen-containing heterocyclic compounds. Structurally related benzofuran and dibenzofuran derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] These activities make them promising scaffolds in drug discovery. The evaluation of new derivatives like this compound requires robust and reproducible biological assays to determine their efficacy and mechanism of action.

These application notes provide detailed protocols for a panel of standard in vitro assays to screen for the antimicrobial, anti-inflammatory, and cytotoxic activities of this compound.

Section 1: Antimicrobial Activity Assessment

The initial screening of a novel compound often includes evaluating its ability to inhibit the growth of pathogenic microbes. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's potency.[5]

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This protocol details the determination of the MIC for this compound against bacterial strains using the broth microdilution method in a 96-well plate format.

Workflow Diagram: MIC Assay

Caption: Workflow for the broth microdilution MIC assay.

Materials:

-

This compound

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other appropriate liquid medium

-

Sterile 96-well microtiter plates

-